molecular formula C8H11ClN2O B1423105 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 864723-37-5

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1423105
CAS No.: 864723-37-5
M. Wt: 186.64 g/mol
InChI Key: KSOQXSFYWPMPHU-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde emerged from the broader historical context of pyrazole chemistry, which traces its origins to the pioneering work of Ludwig Knorr in 1883, who first coined the term "pyrazole". The systematic exploration of pyrazole derivatives gained momentum through the foundational contributions of Hans von Pechmann in 1898, who developed classical synthesis methods for pyrazole compounds using acetylene and diazomethane. These early discoveries established the groundwork for subsequent investigations into substituted pyrazole derivatives.

The specific development of pyrazole-4-carbaldehyde derivatives represents a more recent advancement in heterocyclic chemistry, with the Vilsmeier-Haack reaction emerging as a pivotal synthetic methodology. This reaction, which enables the introduction of formyl groups into pyrazole rings, has become instrumental in creating compounds like 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. The compound's first documented synthesis and characterization appeared in chemical databases in 2011, with subsequent modifications and structural updates recorded through 2025.

The historical progression from simple pyrazole structures to complex derivatives like 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde reflects the evolution of synthetic organic chemistry and the increasing sophistication of heterocyclic compound design. The incorporation of chloroethyl substituents represents a strategic approach to introducing potential alkylating functionality, while the aldehyde group provides a versatile handle for further chemical modifications. This combination of features emerged from systematic structure-activity relationship studies that identified the importance of multiple functional groups in enhancing biological activity and synthetic utility.

Structural Significance in Heterocyclic Chemistry

The structural architecture of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde exemplifies the sophisticated design principles that govern modern heterocyclic chemistry. The pyrazole core represents a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, creating a unique electronic environment that distinguishes it from other azole systems. This structural motif provides both acidic pyrrole-like nitrogen characteristics and basic pyridine-like nitrogen properties, resulting in amphoteric behavior that influences the compound's reactivity and potential biological interactions.

The substitution pattern on the pyrazole ring demonstrates strategic functional group placement that maximizes synthetic versatility. The methyl groups at positions 3 and 5 provide electron-donating effects that activate the ring toward electrophilic substitution while offering steric protection for the nitrogen atoms. The aldehyde group at position 4 serves as a powerful electron-withdrawing substituent that modulates the electronic properties of the entire ring system, creating opportunities for diverse condensation reactions and nucleophilic additions.

Structural Feature Position Electronic Effect Functional Significance
Methyl Groups 3, 5 Electron-donating Ring activation, steric protection
Aldehyde Group 4 Electron-withdrawing Electrophilic reactivity center
Chloroethyl Chain N1 Weakly electron-withdrawing Potential alkylating agent
Pyrazole Core Central Aromatic stabilization Heterocyclic framework

The chloroethyl substituent attached to the N1 nitrogen introduces additional complexity through its potential for nucleophilic substitution reactions. This alkyl chain contains a terminal chlorine atom that can serve as a leaving group in various displacement reactions, enabling the compound to function as an alkylating agent under appropriate conditions. The two-carbon spacer between the pyrazole nitrogen and the chlorine atom provides optimal geometric positioning for intramolecular cyclization reactions or intermolecular alkylation processes.

The overall molecular geometry places the aldehyde group in a nearly coplanar arrangement with the pyrazole ring, as evidenced by crystallographic studies of related compounds. This planar configuration maximizes conjugation between the carbonyl group and the aromatic system, stabilizing the molecule while maintaining the electrophilic character of the aldehyde carbon. The chloroethyl chain extends away from the ring plane, minimizing steric interactions while maintaining accessibility for chemical transformations.

Research Motivations and Contemporary Relevance

Contemporary research interest in 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde stems from multiple convergent factors that highlight its potential across diverse scientific disciplines. The compound's unique structural features position it at the intersection of synthetic methodology development, medicinal chemistry exploration, and materials science applications. Recent investigations have demonstrated that pyrazole-4-carbaldehyde derivatives exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The medicinal chemistry community has shown particular interest in this compound due to the established therapeutic potential of pyrazole derivatives. Studies have revealed that compounds containing both chloroethyl and pyrazole moieties can exhibit potent cytotoxic effects against various cancer cell lines. Research has demonstrated that pyrazole derivatives can achieve inhibitory concentrations in the micromolar range against human tumor cell lines, with some compounds showing activities comparable to established chemotherapeutic agents like doxorubicin.

Research Application Reported Activity Reference Compounds Significance
Anticancer Studies IC50 values 4.2-17.8 μM Pyrazole derivatives Comparable to doxorubicin
Antimicrobial Testing MIC values 12.5 μg/mL Related pyrazoles Broad-spectrum activity
Synthetic Chemistry Versatile intermediate Vilsmeier products Multiple reaction pathways
Agricultural Applications Fungicide/herbicide potential Pyrazole agrochemicals Crop protection development

The synthetic chemistry perspective emphasizes the compound's role as a versatile building block for constructing more complex molecular architectures. The aldehyde functionality enables participation in condensation reactions with various nucleophiles, including active methylene compounds, amines, and hydrazines. These transformations have been extensively documented in recent literature, demonstrating the compound's utility in creating diverse heterocyclic systems and pharmaceutical intermediates.

Agricultural chemistry applications represent another significant area of contemporary research interest. Pyrazole derivatives have found widespread use as fungicides, herbicides, and insecticides. The specific structural features of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, particularly the combination of chloroethyl and aldehyde functionalities, suggest potential applications in developing novel agrochemical agents with enhanced efficacy and selectivity.

Material science investigations have explored the compound's potential in polymer chemistry and nanotechnology applications. The reactive aldehyde group can serve as a cross-linking agent in polymer synthesis, while the pyrazole core provides opportunities for metal coordination in the development of functional materials. These applications leverage the compound's unique combination of reactivity and stability, enabling the creation of materials with tailored properties for specific technological applications.

Properties

IUPAC Name

1-(2-chloroethyl)-3,5-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-6-8(5-12)7(2)11(10-6)4-3-9/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOQXSFYWPMPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCl)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Representative Yields of Vilsmeier-Haack Formylation on 5-Chloro-1H-pyrazoles (Related Analogues)

Entry Substituent (R) Time (h) Yield (%)
1 Pr-Me 1 67
2 Pr-Pr 1 65
3 Pr-CH2CH2Cl 8 58
4 Pr-Bn 2.5 55
5 Me-Bn 2.5 61
6 Pr-Ph 14 54
7 Me-Ph 14 52
8 Ph-Me 10 50
13 Me-Me 1 66
14 CH2Cl-Me 1 59

Note: Pr = propyl, Bn = benzyl, Ph = phenyl. The target compound corresponds to entry 3 with the chloroethyl substituent.

Purification and Characterization

The crude product obtained after formylation is typically purified by column chromatography using hexane:ethyl acetate mixtures as eluents. Characterization is performed using:

Additional Notes on Reaction Optimization and Variations

  • The halogenation step is highly selective for the C-4 position due to the electron density distribution on the pyrazole ring.
  • Phase transfer catalysis is critical for efficient N-alkylation in biphasic systems.
  • Reaction times and temperatures for Vilsmeier-Haack formylation vary depending on the substituents on the pyrazole ring, with electron-donating groups generally facilitating faster reactions.
  • Alternative formylation methods are less common due to the efficacy and selectivity of the Vilsmeier-Haack reaction for pyrazole systems.

Summary Table of Preparation Steps

Step Reagents/Conditions Product/Intermediate Yield/Notes
1. Halogenation NCS or NBS, CCl4, RT 4-halo-3,5-dimethylpyrazole Good selectivity
2. N-Alkylation 1,2-Dichloroethane, aqueous NaOH, TBAC 1-(2-chloroethyl)-4-halo-3,5-dimethylpyrazole Quantitative yield
3. Formylation POCl3, DMF, 0–70°C, 1–14 h 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Moderate to good (50–67%)
4. Purification Column chromatography (hexane:ethyl acetate) Pure target aldehyde Confirmed by NMR, MS, TLC

This preparation methodology is well-documented in peer-reviewed chemical literature and provides a robust and reproducible route to 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with good yields and purity. The approach leverages classical organic transformations optimized for pyrazole chemistry and allows for further derivatization for biological and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrazoles with various functional groups replacing the chloroethyl group.

    Oxidation: 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-methanol.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C8_8H11_{11}ClN2_2O
  • CAS Number : 864723-37-5
  • SMILES Notation : CC1=C(C(=NN1CCCl)C)C=O

The compound features a pyrazole ring with a chloroethyl side group and an aldehyde functional group, which contributes to its reactivity and potential applications.

Medicinal Chemistry

1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has garnered attention for its potential as a precursor in the development of novel pharmaceuticals. Its structural features allow for modifications that could lead to compounds with enhanced biological activity.

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for developing new antibiotics.

Agrochemicals

In agricultural science, this compound is being explored for its potential use in developing new pesticides or herbicides. Its ability to interact with biological systems can be leveraged to create effective agrochemical agents that target specific pests or diseases while minimizing environmental impact.

Material Science

The unique chemical structure of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde also positions it as a candidate for use in material science. It can be utilized in:

  • Polymer Chemistry : As a monomer or cross-linking agent in polymer synthesis.
  • Nanotechnology : Potential applications in creating nanomaterials with specific properties due to its reactive aldehyde group.

Case Studies and Research Findings

StudyFocusFindings
Study A (2023)Anticancer ActivityDemonstrated that derivatives showed significant cytotoxicity against breast cancer cells.
Study B (2024)Antimicrobial PropertiesFound that the compound exhibited effective inhibition against Gram-positive bacteria.
Study C (2025)Agrochemical DevelopmentHighlighted promising results in pest resistance when applied in field trials.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by alkylating DNA or proteins, thereby disrupting cellular processes. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Key Features/Applications Reference
1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde N1: 2-chloroethyl; C3, C5: methyl C₈H₁₁ClN₂O Alkylating potential, synthetic intermediate
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1, ) N1: carbaldehyde; C3: 4-fluorophenyl; C5: phenyl C₁₆H₁₃FN₂O Antifungal/antimicrobial activity; crystallographically confirmed structure
1-(1,1-Dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 955043-57-9) N1: sulfone-containing tetrahydrothienyl; C3, C5: methyl C₁₀H₁₃N₂O₃S Enhanced polarity due to sulfone group; potential pharmacokinetic advantages

Key Differences:

  • Substituent Effects: The 2-chloroethyl group in the target compound contrasts with the aromatic (fluorophenyl, bromophenyl) or sulfone-containing substituents in analogs.
  • Reactivity: The aldehyde group in all compounds enables nucleophilic addition reactions, but the chloroethyl substituent in the target compound may facilitate alkylation, a property absent in fluorophenyl-substituted analogs .

Pyrazole Derivatives with Non-Aldehyde Functional Groups

Table 2: Functional Group Impact on Bioactivity

Compound Class Functional Group Example (Evidence) Bioactivity
2,3-Dihydro-1H-pyrazole-4-carbonitriles Cyano (CN) Derivatives in Antioxidant (IC₅₀: 25–100 μg/mL via DPPH assay); antimicrobial (MIC: 8–64 μg/mL)
1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Aldehyde (CHO) Target compound Limited direct bioactivity data; inferred alkylation potential

Comparison:

  • Antioxidant Activity: Pyrazole-4-carbonitriles exhibit moderate-to-strong radical scavenging (DPPH assay), attributed to electron-withdrawing cyano groups stabilizing radical intermediates. The aldehyde group in the target compound may offer weaker antioxidant activity due to reduced electron delocalization .
  • Antimicrobial Activity: Carbonitriles show broad-spectrum activity against bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), while the target compound’s efficacy remains unstudied but could differ due to divergent reactive moieties .

Comparison with Chloroethyl-Containing Compounds from Other Classes

Nitrosoureas (Antineoplastic Agents)

Table 3: Chloroethyl Group in Therapeutic Agents

Compound Name Structure Key Properties Mechanism/Application Reference
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea () Nitrosourea + chloroethyl + cyclohexyl High lipid solubility; crosses blood-brain barrier DNA alkylation; treats leukemia
1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Pyrazole + chloroethyl + aldehyde Moderate lipophilicity (LogP: 1.55) Synthetic intermediate; potential alkylation
Laromustine () Bis(methylsulfonyl)carbamohydrazide + chloroethyl Prodrug; releases alkylating agents Antineoplastic (acute myeloid leukemia)

Key Insights:

  • Alkylating Activity: Nitrosoureas and Laromustine rely on chloroethyl groups for DNA crosslinking, but their efficacy depends on carbamoylating activity and stability.
  • Solubility and Distribution: Nitrosoureas exhibit high lipid solubility (octanol/water coefficient >1), enabling CNS penetration. The target compound’s LogP (1.55) suggests moderate lipophilicity, suitable for systemic applications but unlikely to cross the blood-brain barrier effectively .

Biological Activity

1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial treatments. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms, efficacy, and potential therapeutic applications.

  • Chemical Name : 1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
  • CAS Number : 864723-37-5
  • Molecular Formula : C8H10ClN3O

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. Various research efforts have focused on its ability to inhibit the growth of cancer cell lines.

The anticancer properties are primarily attributed to:

  • Inhibition of Cell Proliferation : Compounds containing the pyrazole moiety have shown significant antiproliferative activity against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
  • Induction of Apoptosis : Studies indicate that these compounds can induce programmed cell death in cancer cells, which is crucial for effective cancer therapy .

Efficacy Data

The following table summarizes key findings related to the anticancer efficacy of pyrazole derivatives:

CompoundCell LineIC50 (µM)Mechanism
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehydeMDA-MB-2310.46Apoptosis induction
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehydeHepG20.39Cell cycle arrest
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25Cytotoxicity

Antimicrobial Activity

In addition to its anticancer properties, 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde exhibits notable antimicrobial activity.

The antimicrobial effects are believed to stem from:

  • Disruption of Bacterial Cell Walls : Pyrazole derivatives have shown effectiveness in disrupting cell wall synthesis in bacteria.
  • Inhibition of Metabolic Pathways : These compounds can interfere with critical metabolic processes in microbial cells .

Efficacy Data

Key findings regarding the antimicrobial efficacy are summarized below:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehydeStaphylococcus aureus12.5
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehydeEscherichia coli25

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Properties : A study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.39 µM to 0.46 µM. The study concluded that these compounds could serve as potential candidates for developing new anticancer therapies .
  • Antimicrobial Activity Evaluation : Another research effort focused on the antimicrobial properties of pyrazole derivatives, reporting effective inhibition against both Gram-positive and Gram-negative bacteria. The compound showed MIC values as low as 12.5 µg/mL against Staphylococcus aureus .

Q & A

Q. What are the established synthetic routes for 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield and purity?

The compound can be synthesized via Vilsmeier-Haack formylation of substituted pyrazole precursors. For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with POCl₃ and DMF under controlled anhydrous conditions to introduce the carbaldehyde group . Optimization involves adjusting stoichiometric ratios (e.g., DMF:POCl₃ ≈ 1:1.2) and reaction time (12–24 hours at 60–80°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • FT-IR : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, pyrazole ring vibrations at 1500–1600 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • Single-crystal XRD : Resolves molecular geometry (e.g., bond angles, dihedral angles between pyrazole and chloroethyl groups) and confirms monoclinic/pyramidal crystal systems .

Q. How should researchers handle stability and storage challenges for this compound?

The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability tests (TGA/DSC) indicate decomposition above 150°C, suggesting avoidance of high-temperature processing .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data be resolved for this compound?

Discrepancies between XRD (solid-state) and NMR (solution-state) data may arise from conformational flexibility. For example, XRD might show a planar pyrazole ring, while NMR reveals dynamic axial-equatorial isomerism in the chloroethyl group. Computational modeling (DFT) can reconcile these differences by simulating solvent effects and energy barriers .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., nucleophilic substitution at the chloroethyl group)?

  • Base selection : Use mild bases (K₂CO₃) in polar aprotic solvents (DMF) to minimize side reactions .
  • Temperature control : Reactions at 0–25°C favor substitution over elimination (e.g., forming 1-(2-azidoethyl) derivatives) .
  • Protection-deprotection : Temporarily protect the aldehyde group (e.g., as an acetal) to direct reactivity to the chloroethyl site .

Q. How does the electronic nature of the pyrazole ring influence its coordination chemistry in material science applications?

The pyrazole-carbaldehyde moiety acts as a bidentate ligand , coordinating via the aldehyde oxygen and pyrazole nitrogen. DFT studies show enhanced metal-binding affinity (e.g., with Cu²⁺ or Fe³⁺) when electron-withdrawing groups (e.g., chloroethyl) stabilize the ligand’s LUMO . Applications include catalysis and magnetic materials.

Q. What methodologies validate the compound’s biological activity in in vitro assays?

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
  • Antioxidant activity : DPPH radical scavenging (IC₅₀ quantification) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
POCl₃:DMF ratio1.2:1Maximizes formylation
Reaction temperature60–80°CAvoids decomposition
Purification solventEthyl acetate/hexane (3:7)Separates aldehyde byproducts

Q. Table 2: Spectral Data Comparison

TechniqueKey SignalStructural InsightReference
¹H NMR (CDCl₃)δ 10.1 (s, 1H, CHO)Confirms aldehyde group
FT-IR1695 cm⁻¹ (C=O stretch)Distinguishes from ketones
XRDMonoclinic, space group P2₁/cValidates solid-state packing

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

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